1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Lipophilicity Drug-likeness ADME prediction

1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine (CAS 923204-69-7) is a 1,2-disubstituted benzimidazole derivative bearing an N1-difluoromethyl (CHF₂) group and a C2-(1-aminoethyl) side chain. Its molecular formula is C₁₀H₁₁F₂N₃ with a molecular weight of 211.21 g/mol.

Molecular Formula C10H11F2N3
Molecular Weight 211.216
CAS No. 923204-69-7
Cat. No. B2781627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
CAS923204-69-7
Molecular FormulaC10H11F2N3
Molecular Weight211.216
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1C(F)F)N
InChIInChI=1S/C10H11F2N3/c1-6(13)9-14-7-4-2-3-5-8(7)15(9)10(11)12/h2-6,10H,13H2,1H3
InChIKeyIIYRQEHOCIXDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine (CAS 923204-69-7): Physicochemical Identity and Procurement Baseline


1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine (CAS 923204-69-7) is a 1,2-disubstituted benzimidazole derivative bearing an N1-difluoromethyl (CHF₂) group and a C2-(1-aminoethyl) side chain. Its molecular formula is C₁₀H₁₁F₂N₃ with a molecular weight of 211.21 g/mol [1]. The compound is supplied at ≥95% purity as an oil requiring storage at 4 °C, and is classified as a research-grade building block with GHS07 hazard labeling (H302, H315, H319, H335) . Computed physicochemical descriptors include XLogP3-AA = 1.6, a topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds, placing it within drug-like chemical space suitable for fragment-based and lead-optimization programs [1].

Why In-Class N1-Substituted Benzimidazole Ethanamines Cannot Substitute for CAS 923204-69-7 Without Quantitative Re-Validation


Benzimidazole derivatives with identical 2-(1-aminoethyl) scaffolds but differing N1-substituents exhibit divergent lipophilicity, hydrogen-bonding capacity, and electronic profiles that directly affect target engagement, pharmacokinetic behavior, and synthetic utility. The N1-difluoromethyl group in CAS 923204-69-7 confers a distinct combination of moderate lipophilicity (XLogP3 = 1.6), dual fluorine-mediated hydrogen-bond acceptor character, and enhanced metabolic oxidative resistance relative to N1-H or N1-alkyl analogs . These differences are not cosmetic; in medicinal chemistry campaigns, even a ΔLogP of 0.6 units between N1-substituted analogs translates to measurable shifts in membrane permeability, CYP450 susceptibility, and off-target promiscuity [1]. Substituting a cheaper or more readily available N1-H or N1-CH₃ analog without re-synthesizing the entire downstream library risks invalidating SAR conclusions, altering reaction selectivity at the primary amine, and compromising metabolic stability readouts. The quantitative evidence below establishes the measurable gaps that preclude simple interchange.

Quantitative Differentiation Evidence: How CAS 923204-69-7 Compares Against Closest N1-Analogs


Lipophilicity Modulation: XLogP3 Comparison of N1-CHF₂ vs. N1-H and N1-CH₃ Benzimidazole Ethanamines

The target compound (N1-CHF₂) exhibits an XLogP3-AA of 1.6, calculated by PubChem 2.2 [1]. The N1-unsubstituted analog 1-(1H-benzimidazol-2-yl)ethanamine (CAS 73042-50-9) has a computed XLogP3 of 1.0, a difference of +0.6 log units [2]. The N1-methyl analog 1-(1-methyl-1H-benzimidazol-2-yl)ethanamine (CAS 177407-17-9) has a reported LogP of approximately 2.3 . The CHF₂ group therefore positions lipophilicity between the polar N1-H and the more lipophilic N1-CH₃, offering a moderated balance that can improve membrane permeability while avoiding excessive hydrophobicity-driven promiscuity.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Capacity: N1-CHF₂ Introduces Two Additional Fluorine Acceptors vs. N1-H and N1-CH₃ Analogs

PubChem computed descriptors report 4 hydrogen-bond acceptor sites for the target compound (N1-CHF₂), versus 2 for the N1-H analog (CID 2792636) and 2 for the N1-CH₃ analog [1][2]. The two additional acceptors originate from the fluorine atoms of the CHF₂ group, which can engage in weak C–F···H–X hydrogen bonds with protein backbone amides or water networks, a well-characterized feature exploited in fluorinated kinase inhibitors [3]. This expanded HBA count increases the potential for specific polar contacts in a binding site without introducing additional hydrogen-bond donor capacity (HBD = 1 across all three analogs).

Hydrogen bonding Molecular recognition Protein-ligand interactions

Scalable Synthesis and Commercial Availability: Multigram Methodology Validated for 1-(Difluoromethyl)benzimidazoles

A dedicated multigram synthesis protocol for 1-(difluoromethyl)benzimidazoles and imidazoles, published by Enamine Ltd. (Synthesis, 2011), achieves 60–95% isolated yields on hundred-gram scale using a one-pot difluoromethylation with chlorodifluoromethane and alkali . This contrasts with N1-alkyl analogs (e.g., N1-CH₃), which are typically prepared via classical alkylation methods, but the N1-CHF₂ methodology is explicitly validated for functionalized substrates including those with aminoalkyl substituents at C2. The compound is commercially stocked by multiple vendors (Enamine EN300-25615, Fluorochem F658518, American Elements, ChemScene CS-0242856) at ≥95% purity [1].

Scalable synthesis Building block supply Difluoromethylation

Metabolic Stability Rationale: CHF₂ as a Metabolically Shielded Bioisostere for N1-CH₃ in Drug Design

The N1-CHF₂ group is recognized in medicinal chemistry as a metabolically more robust replacement for N-CH₃ groups, because the C–F bonds resist cytochrome P450-mediated oxidative N-dealkylation, a primary clearance pathway for N-alkyl benzimidazoles [1]. While direct in vitro microsomal stability data for CAS 923204-69-7 itself have not been publicly reported, the class-level evidence is strong: the CHF₂ substituent on the benzimidazole nitrogen increases the C–H bond dissociation energy of the adjacent carbon relative to CH₃, reducing the rate of hydrogen atom abstraction by CYP450 Compound I [2]. In the context of PI3K inhibitor development, 2-difluoromethylbenzimidazole-containing compounds (e.g., ZSTK474 analogs) demonstrate that the CHF₂ motif contributes to sustained target engagement and improved pharmacokinetic profiles [3].

Metabolic stability Oxidative metabolism Fluorine bioisosterism

Safety and Handling Differentiation: GHS Profile of N1-CHF₂ Benzimidazole Ethanamine vs. N1-H Analog

The target compound (CAS 923204-69-7) carries GHS07 classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . In contrast, the N1-unsubstituted analog 1-(1H-benzimidazol-2-yl)ethanamine dihydrochloride carries more severe hazard statements including H314 (causes severe skin burns and eye damage), raising its handling requirements to corrosive-level precautions . This difference in hazard classification has direct operational implications for procurement: the CHF₂ analog, as a free base oil, requires standard laboratory PPE and ventilation, while the N1-H dihydrochloride salt demands corrosion-resistant containment and emergency shower/eyewash station readiness.

Safety GHS classification Laboratory handling

Topological Polar Surface Area and Rotatable Bond Profile: Implications for BBB Penetration and Oral Bioavailability Prediction

The target compound has a computed TPSA of 43.8 Ų and 2 rotatable bonds [1]. The N1-H analog (CID 2792636) has a TPSA of 54.7 Ų with 1 rotatable bond [2]. The N1-CHF₂ substitution reduces TPSA by approximately 10.9 Ų relative to N1-H, while adding one extra rotatable bond (the CHF₂ group itself does not rotate; the additional count reflects the C–N bond between benzimidazole and CHF₂). For CNS drug discovery programs, a TPSA below 60 Ų is a widely cited guideline for passive blood-brain barrier penetration [3]; the CHF₂ analog's lower TPSA positions it more favorably within this range compared to the N1-H comparator.

TPSA CNS drug design Oral bioavailability

Evidence-Based Application Scenarios for 1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine (CAS 923204-69-7)


Fragment-Based and Structure-Guided Lead Optimization in Kinase and GPCR Programs

The combination of moderate lipophilicity (XLogP3 = 1.6), four HBA sites including fluorine-mediated acceptors, and a primary amine handle for rapid derivatization makes this compound a versatile fragment or scaffold for programs targeting ATP-binding pockets or aminergic GPCRs. The N1-CHF₂ group provides two additional fluorine HBA vectors (Evidence Item 2) that can engage the kinase hinge region or water-mediated networks in GPCR orthosteric sites, extending beyond what N1-H or N1-CH₃ fragments offer [1]. The scalable synthesis validated at 60–95% on hundred-gram scale (Evidence Item 3) supports progression from hit-to-lead chemistry without supply interruptions .

CNS-Penetrant Library Synthesis for Blood-Brain Barrier-Crossing Candidates

The reduced TPSA (43.8 Ų vs. 54.7 Ų for the N1-H analog; Evidence Item 6) places this compound deeper within the favorable CNS drug-like space (TPSA < 60 Ų guideline). The moderated LogP of 1.6 avoids the high efflux susceptibility associated with more polar N1-H analogs while remaining below the lipophilicity threshold linked to non-specific binding. Libraries constructed from this building block are predicted to exhibit improved passive BBB permeability profiles, making it a strategic choice for CNS disease targets such as neurodegenerative or psychiatric disorders [2].

Metabolic-Stability-Focused Medicinal Chemistry Campaigns Requiring N-Dealkylation Resistance

For benzimidazole-based series where N-dealkylation has been identified as a primary metabolic soft spot, the N1-CHF₂ group offers a mechanistically grounded solution (Evidence Item 4). The higher C–F bond dissociation energy (~116 kcal/mol vs. ~96 kcal/mol for N-CH₃) is expected to significantly slow CYP450-mediated oxidative cleavage at the N1 position, extending in vitro half-life and potentially reducing in vivo clearance [3]. This compound serves as a direct replacement building block in SAR exploration where N1-CH₃ analogs have shown inadequate microsomal stability.

Safe-Handling Research Environments with High-Throughput Chemistry Workflows

The GHS07 'Warning' classification of this compound (Evidence Item 5) contrasts with the corrosive H314 rating of the N1-H analog dihydrochloride, reducing the need for specialized corrosion-resistant storage, dedicated acid-neutralization spill kits, and enhanced PPE. For automated liquid-handling platforms, combinatorial chemistry arrays, and open-access synthesis laboratories, this lower hazard profile simplifies workflow integration, minimizes downtime from safety incidents, and lowers the compliance burden for procurement and inventory management .

Quote Request

Request a Quote for 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.